3-(4-ethoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(4-ethoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its diverse biological activities, and is further functionalized with ethoxyphenyl, oxazolyl, and methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step may involve the use of ethoxybenzene derivatives in a Friedel-Crafts alkylation reaction.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Attachment of the Methylphenyl Group: This can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used in substitution reactions.
Cyclization: Cyclization reactions may require catalysts such as Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-ethoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The quinazolinone core is known for its biological relevance, and the additional functional groups may enhance its activity.
Medicine
In medicine, this compound may be investigated as a potential drug candidate. Its unique structure could interact with various biological targets, leading to therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. For example, it may inhibit or activate specific enzymes, bind to receptors, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
- 3-(4-ethoxyphenyl)-2-({[5-methyl-2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
- 3-(4-ethoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Uniqueness
The uniqueness of 3-(4-ethoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the ethoxyphenyl, oxazolyl, and methylphenyl groups, along with the quinazolinone core, makes it distinct from other similar compounds.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-4-33-22-15-13-21(14-16-22)31-27(32)23-7-5-6-8-24(23)30-28(31)35-17-25-19(3)34-26(29-25)20-11-9-18(2)10-12-20/h5-16H,4,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXFPILPOANOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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